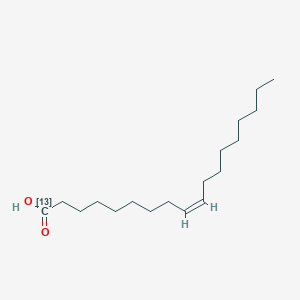

(Z)-(113C)octadec-9-enoic acid

Descripción general

Descripción

(Z)-Octadec-9-enoic acid, commonly known as oleic acid, is a monounsaturated omega-9 fatty acid with the IUPAC name (Z)-octadec-9-enoic acid . It features an 18-carbon chain with a cis-configured double bond at the C9 position. This structural characteristic confers a lower melting point (13–14°C) compared to saturated counterparts like stearic acid (octadecanoic acid, melting point 69°C) . Oleic acid is abundant in natural sources such as olive oil, meat, dairy products, and nuts, and it plays critical roles in membrane fluidity, lipid signaling, and human metabolism .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación del Ácido Oleico-13C generalmente implica la incorporación del isótopo carbono-13 en la molécula de ácido oleico. Esto se puede lograr a través de varias rutas sintéticas, incluido el uso de precursores etiquetados en la vía de síntesis de ácidos grasos. Las condiciones de reacción a menudo implican el uso de catalizadores y configuraciones específicas de temperatura y presión para asegurar la incorporación del isótopo .

Métodos de Producción Industrial: La producción industrial de Ácido Oleico-13C implica la síntesis a gran escala utilizando fuentes de carbono etiquetadas. El proceso se optimiza para lograr altos rendimientos y pureza, a menudo superiores al 99% . Los métodos de producción están diseñados para ser escalables y rentables, lo que garantiza un suministro constante para investigación y aplicaciones industriales .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Ácido Oleico-13C experimenta varias reacciones químicas, que incluyen:

Oxidación: El Ácido Oleico-13C puede oxidarse para formar varios productos, incluidos epóxidos e hidroperóxidos.

Reducción: El compuesto se puede reducir para formar ácido esteárico, un ácido graso saturado.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y ozono, a menudo en condiciones suaves.

Reducción: Se utiliza comúnmente gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Se pueden utilizar varios nucleófilos, dependiendo del producto deseado.

Productos Principales:

Oxidación: Epóxidos, hidroperóxidos y otros derivados oxidados.

Reducción: Ácido esteárico.

Sustitución: Varios derivados de ácido oleico sustituidos.

Aplicaciones Científicas De Investigación

Chemistry

Oleic acid serves as a reference compound in studies of fatty acid isomerization and hydrogenation processes. Its stable structure allows researchers to explore various chemical reactions, including oxidation and reduction.

- Oxidation : Oleic acid can be oxidized using potassium permanganate or ozone to produce epoxides and hydroperoxides.

- Reduction : It can be reduced to stearic acid using hydrogen gas in the presence of palladium catalysts.

Biology

In biological research, oleic acid is critical for studying cellular processes and signaling pathways. It is incorporated into cellular membranes, affecting membrane fluidity and function.

- Metabolic Studies : Oleic acid labeled with carbon-13 isotopes is used as a tracer in metabolic studies to understand fatty acid metabolism.

- Cellular Signaling : Research indicates that oleic acid influences various metabolic pathways through its interaction with enzymes involved in lipid metabolism.

Medicine

Oleic acid has been investigated for its potential health benefits and roles in disease processes.

- Cardiovascular Health : Studies suggest that oleic acid may help reduce the risk of heart disease by improving lipid profiles and lowering bad cholesterol levels.

- Cancer Research : Research indicates that high-invasive cancer cells incorporate oleic acid into their lipid profiles more than low-invasive cells, suggesting altered lipid metabolism contributes to cancer invasiveness.

Industry

In industrial applications, oleic acid is utilized for its surfactant properties in various products.

- Cosmetics and Personal Care : It is used in formulations for creams and lotions due to its moisturizing properties.

- Food Industry : Oleic acid is commonly found in cooking oils and is recognized for its health benefits compared to saturated fats.

Case Study 1: Antiprotozoal Activity

A synthesis study on (Z)-17-methyl-13-octadecenoic acid revealed antiprotozoal activity against Leishmania donovani, with an effective concentration (EC50) of 19.8 µg/mL. This highlights oleic acid's potential therapeutic applications beyond traditional uses.

Case Study 2: Probiotic Conversion

A study involving Lactobacillus plantarum demonstrated the ability of this probiotic to convert linoleic acid into octadec-9-enoic acid under varying concentrations. This conversion underscores the role of probiotics in fatty acid metabolism and their potential health benefits.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Reference compound for isomerization studies | Used to understand hydrogenation processes |

| Biology | Cellular membrane studies | Affects membrane fluidity; involved in signaling pathways |

| Medicine | Cardiovascular health | May improve lipid profiles; linked to reduced heart disease risk |

| Industry | Surfactant in cosmetics | Enhances moisturizing properties in skin care products |

Mecanismo De Acción

El mecanismo de acción del Ácido Oleico-13C implica su incorporación a las membranas celulares y su papel en varias vías metabólicas. Actúa como sustrato para las enzimas involucradas en el metabolismo de los ácidos grasos, incluidas las desaturasas y las elongasas . El carbono-13 etiquetado permite un seguimiento preciso de estos procesos metabólicos, proporcionando información sobre los objetivos moleculares y las vías involucradas .

Compuestos Similares:

Ácido Esteárico: Un ácido graso saturado que difiere del Ácido Oleico-13C por la ausencia de un doble enlace.

Ácido Linoleico: Un ácido graso poliinsaturado con dos dobles enlaces, lo que lo hace más reactivo que el Ácido Oleico-13C.

Ácido Palmítico: Otro ácido graso saturado con una cadena de carbono más corta en comparación con el Ácido Oleico-13C.

Singularidad: El Ácido Oleico-13C es único debido a su naturaleza monoinsaturada y la presencia del isótopo carbono-13. Este etiquetado permite un seguimiento y cuantificación precisos en estudios metabólicos, lo que lo convierte en una herramienta valiosa en la investigación .

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

The structural features of oleic acid and related fatty acids dictate their physical properties and biological functions. Key compounds for comparison include:

| Compound Name | IUPAC Name | Double Bonds (Position/Configuration) | Chain Length | Category |

|---|---|---|---|---|

| Oleic acid | (Z)-octadec-9-enoic acid | 1 (C9, Z) | C18 | Monounsaturated (ω-9) |

| Elaidic acid | (E)-octadec-9-enoic acid | 1 (C9, E) | C18 | Trans-monounsaturated |

| Linoleic acid | (9Z,12Z)-octadeca-9,12-dienoic acid | 2 (C9, Z; C12, Z) | C18 | Polyunsaturated (ω-6) |

| α-Linolenic acid | (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid | 3 (C9, Z; C12, Z; C15, Z) | C18 | Polyunsaturated (ω-3) |

| Palmitoleic acid | (Z)-hexadec-9-enoic acid | 1 (C9, Z) | C16 | Monounsaturated (ω-7) |

| Stearic acid | Octadecanoic acid | None | C18 | Saturated |

Key Observations :

- The cis (Z) configuration in oleic acid creates a kinked chain, reducing intermolecular packing and lowering melting points compared to trans (elaidic acid) or saturated analogs .

- Increasing unsaturation (e.g., linoleic and α-linolenic acids) further decreases melting points and enhances fluidity in biological membranes .

Physical and Chemical Properties

Melting Points and Solubility

| Compound | Melting Point (°C) | Solubility in Water (g/L) |

|---|---|---|

| Oleic acid | 13–14 | 0.0003 |

| Elaidic acid | 44–45 | 0.0001 |

| Linoleic acid | -5 | 0.0002 |

| α-Linolenic acid | -11 | 0.0002 |

| Stearic acid | 69 | 0.0001 |

Notes:

- Oleic acid’s low melting point makes it liquid at room temperature, advantageous for food and cosmetic formulations .

- Trans isomers (e.g., elaidic acid) exhibit higher melting points due to straighter chains that pack more efficiently .

Stability and Reactivity

- Oleic acid is less prone to oxidation than polyunsaturated acids (e.g., linoleic acid), which have multiple double bonds vulnerable to peroxidation .

- Derivatives like 9,10-dihydroxyoctadecanoic acid (from oleic acid oxidation) are precursors for industrial polymers and surfactants .

Dietary and Metabolic Significance

- Oleic acid constitutes 55–85% of olive oil and is linked to cardiovascular health benefits, including reduced LDL cholesterol .

- In contrast, trans-fatty acids like elaidic acid are associated with increased cardiovascular risk .

Occurrence in Natural Products

- Bee Bread: Oleic acid is a major monounsaturated fatty acid (MUFA) in bee bread, alongside ω-3 and ω-6 polyunsaturated fatty acids (PUFAs) .

- Algae and Cheese: (Z)-Octadec-9-enoic acid is enriched in dried algae (Dictyota dichotoma) and Croatian cheeses, where it serves as a precursor for aroma compounds .

Industrial Uses

- Surfactants and Esters: Derivatives like 2-[bis(2-hydroxyethyl)amino]ethyl (Z)-octadec-9-enoate are used in emulsifiers and lubricants .

- Bio-based Materials : Epoxidized oleic acid esters (e.g., with propane-1,2-diol) are employed in plasticizers and coatings .

Research and Industrial Relevance

- PubMed Citations : Oleic acid has 23,588 citations (as of 2022), far exceeding elaidic acid (516) or nervonic acid (24), reflecting its broad scientific and medical relevance .

- Sustainability: Agro-industrial waste valorization techniques extract oleic acid for biofuels and biodegradable materials, aligning with circular economy goals .

Actividad Biológica

(Z)-(113C)octadec-9-enoic acid, commonly known as oleic acid-13C, is a monounsaturated fatty acid that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and applications in research, supported by data tables and relevant case studies.

Overview

Oleic acid is a prominent fatty acid found in human adipose tissue and is integral to lipid metabolism. The introduction of the carbon-13 isotope allows researchers to track its metabolic pathways more precisely. The molecular formula for this compound is C18H34O2, with a molecular weight of approximately 282.46 g/mol.

The biological activity of oleic acid involves several mechanisms:

- Membrane Incorporation : Oleic acid integrates into cellular membranes, influencing membrane fluidity and function.

- Substrate for Enzymes : It serves as a substrate for enzymes involved in fatty acid metabolism, such as desaturases and elongases.

- Signaling Molecules : Oleic acid can act as a signaling molecule, modulating various metabolic pathways.

1. Antimicrobial Activity

Oleic acid has demonstrated antimicrobial properties against various pathogens. A study indicated that oleic acid exhibited antibacterial activity with a minimum inhibitory concentration (MIC) of 72 µg/mL against Staphylococcus aureus . The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Cancer Cell Metabolism

Research using oleic acid-13C has shown its role in cancer cell metabolism. High-invasive oral squamous cell carcinoma cells incorporated oleic acid-13C into their lipid profiles more than low-invasive cells, suggesting altered lipid metabolism contributes to cancer invasiveness .

3. Fruit Development

In agricultural studies, oleic acid-13C has been utilized to track cutin synthesis in developing apples. The incorporation rate was highest during early fruit development, indicating its importance in skin formation and protection .

Case Study 1: Antiprotozoal Activity

A total synthesis study on (Z)-17-methyl-13-octadecenoic acid revealed antiprotozoal activity against Leishmania donovani, with an effective concentration (EC50) of 19.8 µg/mL. This highlights oleic acid's potential therapeutic applications beyond traditional uses .

Case Study 2: Probiotic Conversion

A study on Lactobacillus plantarum demonstrated its ability to convert linoleic acid into octadec-9-enoic acid under varying concentrations. This conversion underscores the role of probiotics in fatty acid metabolism and their potential health benefits .

Data Tables

Q & A

Basic Research Questions

Q. What are the key analytical methods for identifying and quantifying (Z)-octadec-9-enoic acid in complex biological mixtures?

- Methodological Answer : Gas chromatography–mass spectrometry (GC-MS) is the gold standard for analysis. Key parameters include:

- Column : Polar capillary columns (e.g., DB-5MS) for resolving fatty acid isomers.

- Retention Time : ~23.16 minutes under optimized temperature gradients .

- Ionization : Electron impact (EI) at 70 eV, with characteristic fragment ions at m/z 264 (M⁺-H₂O) and 222 (C₁₃H₂₆O₂⁺) .

- Quantification : Use internal standards (e.g., methyl heptadecanoate) and calibration curves (R² ≥ 0.998) .

- Data Table :

| Compound | Retention Time (min) | Molecular Formula | Relative Abundance (%) |

|---|---|---|---|

| (Z)-Octadec-9-enoic acid | 23.164 | C₁₈H₃₄O₂ | 1.67 |

| Elaidic acid (E-isomer) | 13.972 | C₁₈H₃₄O₂ | 4.34 |

| Source: GC-MS data from plant extracts . |

Q. How does the stereochemistry of (Z)-octadec-9-enoic acid influence its biological activity compared to its trans isomer?

- Methodological Answer : The cis configuration (Z-isomer) enhances membrane fluidity due to its bent structure, whereas the trans isomer (elaidic acid) adopts a linear conformation, disrupting lipid bilayer dynamics . Experimental approaches:

- Cell Culture Models : Compare lipid raft formation in cells supplemented with cis vs. trans isomers.

- In Vivo Studies : Use knockout models (e.g., FADS2 mutants) to assess metabolic incorporation .

- Health Implications : Epidemiological studies correlate cis-isomer intake with reduced cardiovascular risk, while trans isomers are pro-inflammatory .

Q. What are the primary biological roles of (Z)-octadec-9-enoic acid in cellular systems?

- Methodological Answer :

- Membrane Structure : As a monounsaturated fatty acid, it maintains membrane fluidity and facilitates transmembrane protein function .

- Signaling : Precursor for oleoylethanolamide (OEA), an endogenous PPAR-α agonist regulating satiety .

- Metabolism : Substrate for β-oxidation in mitochondria, yielding ATP via acetyl-CoA production .

Advanced Research Questions

Q. How can researchers optimize chromatographic conditions to resolve (Z)-octadec-9-enoic acid from co-eluting compounds in lipidomic studies?

- Methodological Answer :

- Column Selection : Use highly polar stationary phases (e.g., CP-Sil 88) for superior isomer separation .

- Temperature Programming : Gradient from 60°C to 240°C at 4°C/min reduces peak overlap .

- Derivatization : Methyl esterification (BF₃-methanol) improves volatility and sensitivity .

- Validation : Spike synthetic standards into samples to confirm retention times and resolve matrix effects .

Q. What experimental strategies are recommended for tracing the metabolic fate of isotopically labeled (Z)-octadec-9-enoic acid in vivo?

- Methodological Answer :

- Isotope Labeling : Synthesize [¹³C]-labeled (Z)-octadec-9-enoic acid via catalytic hydrogenation of [¹³C]-linoleic acid .

- Tracer Studies : Administer labeled compound to model organisms (e.g., mice) and analyze tissue distribution via LC-MS/MS.

- Data Analysis : Use isotopomer spectral analysis (ISA) to quantify incorporation into triglycerides, phospholipids, and oxidation products .

Q. How should conflicting data regarding the pro-inflammatory vs anti-inflammatory effects of (Z)-octadec-9-enoic acid be critically analyzed?

- Methodological Answer :

- Dose-Dependent Effects : Low concentrations (≤10 µM) may activate anti-inflammatory PPAR-γ pathways, while high doses (>50 µM) induce ROS-mediated inflammation .

- Cell-Type Specificity : Test in primary macrophages (pro-inflammatory) vs. adipocytes (anti-inflammatory) under standardized conditions .

- Meta-Analysis : Pool data from ≥10 independent studies using random-effects models to assess heterogeneity .

Q. Key Considerations for Experimental Design

- Sample Preparation : For lipid extraction, use Folch method (chloroform:methanol, 2:1 v/v) to minimize oxidation .

- Statistical Rigor : Apply Benjamini-Hochberg correction for multiple comparisons in omics studies .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly for isotopic tracer research .

Propiedades

IUPAC Name |

(Z)-(113C)octadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPPMHVWECSIRJ-OLLJCFGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82005-44-5 | |

| Record name | 82005-44-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.